molecular formula C17H24N2O5S B13926406 Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester

Cat. No.: B13926406
M. Wt: 368.4 g/mol
InChI Key: BLJJXODHRRNFKE-ZDUSSCGKSA-N
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Description

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester: is a polypeptide compound containing sulfamide. It is commonly used in the synthesis of peptide-agent coupling compounds . This compound is of significant interest in the field of peptide synthesis due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester typically involves the reaction of glycine derivatives with N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanine under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .

Scientific Research Applications

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. It acts as a building block in peptide synthesis, facilitating the formation of peptide bonds and the incorporation of functional groups. The sulfamide group plays a crucial role in enhancing the stability and reactivity of the compound .

Comparison with Similar Compounds

  • Glycine, N-[(1,1-diMethylethoxy)carbonyl]-L-seryl-, Methyl ester
  • Glycine, N-[bis[[(1,1-diMethylethoxy)carbonyl]amino]methylene]-, Methyl ester

Comparison: Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester is unique due to the presence of the sulfamide group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in peptide synthesis .

Properties

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylsulfanylamino]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(22)25-19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13,19H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1

InChI Key

BLJJXODHRRNFKE-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)SN[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)SNC(CC1=CC=CC=C1)C(=O)NCC(=O)OC

Origin of Product

United States

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